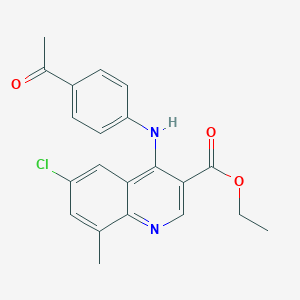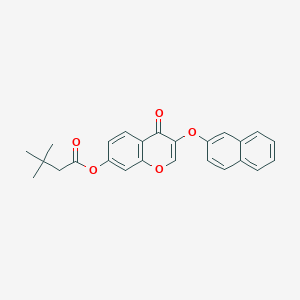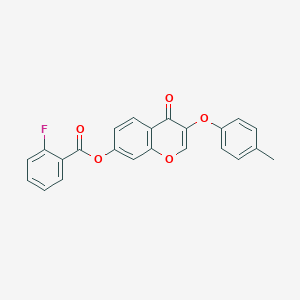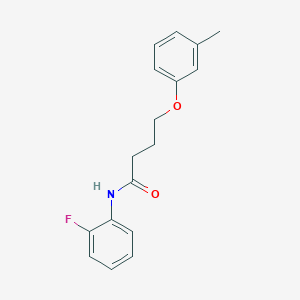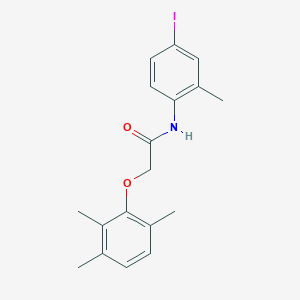
4-Chloro-2-methylphenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylphenyl 3-bromobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a derivative of benzoic acid and is commonly used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylphenyl 3-bromobenzoate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the p53 pathway. The p53 pathway is a signaling pathway that regulates cell cycle progression and apoptosis. Activation of the p53 pathway leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. However, the long-term effects of this compound on human health are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-2-methylphenyl 3-bromobenzoate in lab experiments is its high purity. This compound can be easily synthesized and purified, making it an ideal starting material for the synthesis of other compounds. In addition, this compound has shown promising results in various scientific research applications, including medicinal chemistry and materials science.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, and its long-term effects on human health are not fully understood. In addition, the synthesis of this compound requires the use of hazardous chemicals, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the research and development of 4-Chloro-2-methylphenyl 3-bromobenzoate. One potential direction is the synthesis of novel materials using this compound as a building block. Another direction is the development of new anti-cancer agents based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action and long-term effects of this compound on human health.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-methylphenyl 3-bromobenzoate involves the reaction of 4-chloro-2-methylphenol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, where the acyl chloride group of the 3-bromobenzoyl chloride is transferred to the hydroxyl group of 4-chloro-2-methylphenol. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
4-Chloro-2-methylphenyl 3-bromobenzoate has been used in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound is commonly used as a starting material for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C14H10BrClO2 |
|---|---|
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
(4-chloro-2-methylphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c1-9-7-12(16)5-6-13(9)18-14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 |
Clé InChI |
OGZJHMOIOSTWSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
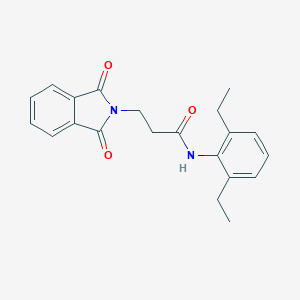

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
